REACTION_CXSMILES
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[Li]CCCC.[Cl:6][C:7]1[C:8](I)=[C:9]2[CH:15]=[CH:14][N:13]([Si:16]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[C:10]2=[N:11][CH:12]=1.[CH2:27]([N:34]1[CH2:39][CH2:38][CH2:37][CH:36]([CH:40]=[O:41])[CH2:35]1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C1COCC1>[CH2:27]([N:34]1[CH2:39][CH2:38][CH2:37][CH:36]([CH:40]([C:8]2[C:7]([Cl:6])=[CH:12][N:11]=[C:10]3[N:13]([Si:16]([CH:23]([CH3:25])[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[CH:14]=[CH:15][C:9]=23)[OH:41])[CH2:35]1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1
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Name
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Quantity
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8.62 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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ClC=1C(=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)I
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Name
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Quantity
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135 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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4.21 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CC(CCC1)C=O
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Type
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CUSTOM
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Details
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After stirring for about 40 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the temperature below about −70° C
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Type
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STIRRING
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Details
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the resulting mixture was stirred at about −75° C. for about 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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The reaction was quenched by dropwise addition of saturated aqueous NH4Cl (100 mL)
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Type
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CUSTOM
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Details
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the THF was removed under reduced pressure
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted into EtOAc (250 mL)
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Type
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WASH
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Details
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washed with brine (200 mL)
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Type
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CONCENTRATION
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Details
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concentrated
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Reaction Time |
40 min |
Name
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|
Type
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product
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Smiles
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C(C1=CC=CC=C1)N1CC(CCC1)C(O)C1=C2C(=NC=C1Cl)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |